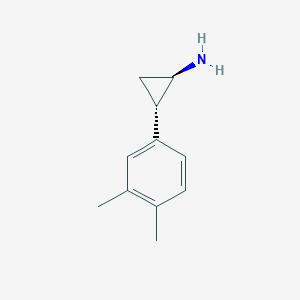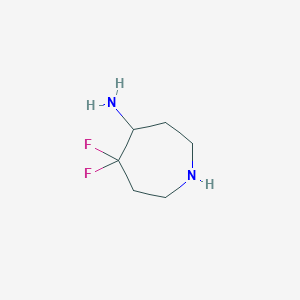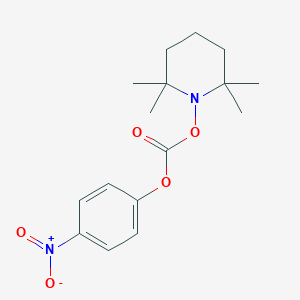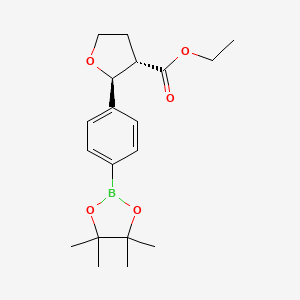
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a tetrahydrothiophene ring, a hydroxy group, and an iminopyridinyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing a thiol and an amine group, followed by oxidation to introduce the sulfone group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the iminopyridinyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism by which (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iminopyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(3R,4R)-3-Hydroxy-4-(4-aminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an amine group instead of an imine.
(3R,4R)-3-Hydroxy-4-(4-methylpyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with a methyl group instead of an imine.
Uniqueness: The presence of the iminopyridinyl group in (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide provides unique chemical reactivity and biological interactions compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(3R,4R)-4-(4-iminopyridin-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C9H12N2O3S/c10-7-1-3-11(4-2-7)8-5-15(13,14)6-9(8)12/h1-4,8-10,12H,5-6H2/t8-,9-/m0/s1 |
InChI Key |
NQNPLLJXMKUKGG-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)O)N2C=CC(=N)C=C2 |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N2C=CC(=N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)



![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)


![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)

